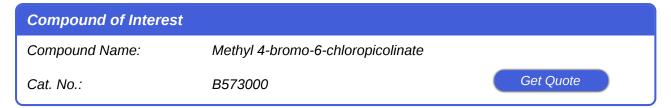


Technical Guide: Synthesis and Characterization of Methyl 4-bromo-6-chloropicolinate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of **Methyl 4-bromo-6-chloropicolinate**, a key heterocyclic building block in pharmaceutical and agrochemical research. Due to the limited availability of direct experimental data in peer-reviewed literature, this guide presents a plausible synthetic route derived from patent literature and predicts the compound's spectral characteristics based on analogous structures.

Physicochemical Properties

Methyl 4-bromo-6-chloropicolinate is a halogenated pyridine derivative. Its key identifiers and properties are summarized below.



Property	Value	Source
CAS Number	1206249-86-6	[1][2]
Molecular Formula	C7H5BrCINO2	[1][3][4]
Molecular Weight	250.48 g/mol	[1][3][4]
Canonical SMILES	COC(=O)C1=NC(=CC(=C1)Br)	[1]
InChIKey	KTRAVYREWCQENZ- UHFFFAOYSA-N	[1]
Predicted pKa	-2.97 ± 0.10	[1]
Storage Conditions	2-8°C, sealed in a dry environment	[4][5]

Proposed Synthesis Pathway

A two-step synthesis is proposed for **Methyl 4-bromo-6-chloropicolinate**, commencing from 2,4-dihydroxy-6-methylpyridine. The initial step involves the formation of the key intermediate, 4-bromo-6-chloropicolinic acid, followed by esterification.



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Caption: Proposed two-step synthesis of **Methyl 4-bromo-6-chloropicolinate**.

Experimental Protocols

The following protocols are adapted from patent literature for analogous compounds and represent a viable route for the synthesis of **Methyl 4-bromo-6-chloropicolinate**.

Step 1: Synthesis of 4-bromo-6-chloropicolinic acid

Foundational & Exploratory





This procedure is based on a patented method for the synthesis of 4-bromo-6-chloropyridine-2-carboxylic acid.[6]

Materials:

- 2,4-dihydroxy-6-picoline
- Phosphorus oxybromide (POBr₃)
- Phosphorus oxychloride (POCl₃)
- Potassium permanganate (KMnO₄)
- Dimethylformamide (DMF)
- Sodium carbonate
- Ethanol
- Diethyl ether
- Hydrochloric acid (HCl)

Procedure:

- Bromination: In a three-necked flask, dissolve 2,4-dihydroxy-6-picoline in DMF. Cool the mixture in an ice-water bath and slowly add phosphorus oxybromide. After the addition, heat the mixture at 110°C for 1 hour. Cool the reaction to room temperature, quench with water, and neutralize with sodium carbonate to precipitate 2-hydroxy-4-bromo-6-methylpyridine. Filter the solid, wash with cold ethanol and diethyl ether, and dry.
- Chlorination: To a solution of 2-hydroxy-4-bromo-6-methylpyridine in a suitable solvent, add phosphorus oxychloride at 0°C. Stir the reaction at room temperature until completion (monitor by TLC). Carefully quench the reaction with ice water and neutralize to obtain 4bromo-2-chloro-6-methylpyridine.
- Oxidation: The methyl group at the 2-position is then oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate in an aqueous solution. Acidification



with HCl will precipitate the desired 4-bromo-6-chloropicolinic acid.

Step 2: Esterification to Methyl 4-bromo-6chloropicolinate

This Fischer esterification protocol is a standard method for converting carboxylic acids to methyl esters.[7]

Materials:

- 4-bromo-6-chloropicolinic acid
- Methanol (anhydrous)
- p-Toluenesulfonic acid (p-TsOH) or Sulfuric Acid (H₂SO₄)
- Sodium bicarbonate (saturated solution)
- · Ethyl acetate
- Brine
- Anhydrous sodium sulfate

Procedure:

- Suspend 4-bromo-6-chloropicolinic acid in anhydrous methanol.
- Add a catalytic amount of p-toluenesulfonic acid or sulfuric acid.
- Heat the mixture to reflux and maintain for 2-8 hours, monitoring the reaction progress by TLC.
- After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
- Dissolve the residue in ethyl acetate and wash with a saturated solution of sodium bicarbonate, followed by water and brine.



- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude **Methyl 4-bromo-6-chloropicolinate**.
- Purify the product by column chromatography on silica gel or by recrystallization.

Characterization Data (Predicted)

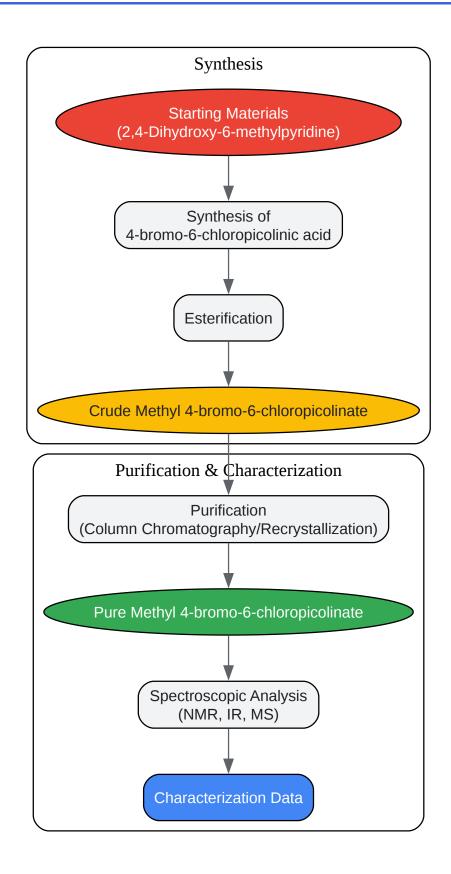
As experimental spectra for **Methyl 4-bromo-6-chloropicolinate** are not readily available, the following table provides predicted values based on the analysis of structurally similar compounds.

Technique	Predicted Data
¹H NMR (CDCl₃, 400 MHz)	δ (ppm): ~7.8-8.0 (1H, s, H-5), ~7.6-7.8 (1H, s, H-3), ~4.0 (3H, s, -OCH ₃)
¹³ C NMR (CDCl₃, 100 MHz)	δ (ppm): ~164 (C=O), ~152 (C-6), ~148 (C-2), ~140 (C-4), ~128 (C-3), ~125 (C-5), ~53 (- OCH ₃)
IR (KBr, cm ⁻¹)	v: ~1730 (C=O stretch), ~1580, 1550 (C=C, C=N stretch), ~1250 (C-O stretch), ~700-800 (C-Cl stretch), ~550-650 (C-Br stretch)
Mass Spec. (EI)	m/z (%): 251/249/247 (M+), 220/218/216 ([M-OCH ₃]+)

Experimental Workflow

The general workflow for the synthesis and characterization of **Methyl 4-bromo-6-chloropicolinate** is depicted below.





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Caption: General workflow for synthesis, purification, and characterization.



Conclusion

This technical guide outlines a feasible synthetic pathway and provides predicted characterization data for **Methyl 4-bromo-6-chloropicolinate**. The presented protocols, derived from established chemical principles and patent literature, offer a solid foundation for researchers to produce and verify this valuable chemical intermediate. It is recommended that researchers perform thorough characterization of the synthesized compound to confirm its identity and purity.

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